1-(Azepan-1-yl)-2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone
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Overview
Description
1-(AZEPAN-1-YL)-2-{2-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a fluorophenyl group, and an oxadiazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(AZEPAN-1-YL)-2-{2-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the azepane ring and the oxadiazole moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions, leading to the formation of different products.
Reduction: The oxadiazole ring can be reduced, altering its electronic properties and reactivity.
Substitution: The azepane ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(AZEPAN-1-YL)-2-{2-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-(AZEPAN-1-YL)-2-{2-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity, while the oxadiazole moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include those with azepane rings, fluorophenyl groups, or oxadiazole moieties. Examples include:
1-(AZEPAN-1-YL)ETHAN-1-ONE: A simpler compound with an azepane ring and an ethanone group.
2-(2-FLUOROPHENYL)-1,2,4-OXADIAZOLE: A compound with a fluorophenyl group and an oxadiazole ring.
1-(AZEPAN-1-YL)-2-(PHENOXY)ETHAN-1-ONE: A compound with an azepane ring and a phenoxyethanone group. The uniqueness of 1-(AZEPAN-1-YL)-2-{2-[5-(2-FLUOROPHENYL)-1,2,4-OXADIAZOL-3-YL]PHENOXY}ETHAN-1-ONE lies in its combination of these functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H22FN3O3 |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
1-(azepan-1-yl)-2-[2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]ethanone |
InChI |
InChI=1S/C22H22FN3O3/c23-18-11-5-3-9-16(18)22-24-21(25-29-22)17-10-4-6-12-19(17)28-15-20(27)26-13-7-1-2-8-14-26/h3-6,9-12H,1-2,7-8,13-15H2 |
InChI Key |
BPEXEMYEYNLCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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